Ilorasertib

Overview

Description

Ilorasertib is a small molecule inhibitor that has been investigated for its potential in treating various cancers. It is known for its ability to inhibit multiple kinases, including Aurora kinases, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors . These kinases play crucial roles in cell division and angiogenesis, making this compound a promising candidate for cancer therapy.

Mechanism of Action

Target of Action

Ilorasertib, also known as ABT-348, is a potent, orally active, and ATP-competitive inhibitor . It primarily targets the Aurora kinases (A, B, and C), VEGF receptors, PDGF receptors, and the Src families of tyrosine kinases . Aurora kinases are key regulators of mitosis and meiosis . VEGF and PDGF receptors are involved in angiogenesis and cell growth, respectively. The Src family of tyrosine kinases plays a role in cell proliferation, survival, and differentiation .

Mode of Action

This compound inhibits its targets by mimicking ATP, the energy currency of the cell . It shows in vitro potency against a panel of cancer-related kinases, with greater potency for inhibiting binding and cellular autophosphorylation of Aurora B and C . As with inhibition of Aurora kinase activity, inhibition of VEGFR/PDGFR kinases in biochemical assays correlated with inhibition of cellular autophosphorylation of targeted kinases for VEGFR2, FLT-3, CSF-1R, c-KIT, and PDGFR-α and PDGFR-β .

Biochemical Pathways

The inhibition of Aurora kinases by this compound affects the mitotic and meiotic processes, disrupting cell division . The inhibition of VEGF and PDGF receptors can lead to reduced angiogenesis and cell growth, respectively . By inhibiting the Src family of tyrosine kinases, this compound can affect cell proliferation, survival, and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound appear to be dose-proportional, with a half-life of approximately 15 hours . There is no interaction reported with azacitidine, a commonly used drug in the treatment of myelodysplastic syndromes .

Result of Action

This compound has demonstrated clinical responses in patients with acute myelogenous leukemia (AML), indicating its potential antileukemic activity . It inhibits biomarkers for Aurora kinase and VEGF receptors . The inhibition of these targets can lead to disrupted cell division, reduced angiogenesis, and altered cell growth, proliferation, survival, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ilorasertib can be synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ilorasertib undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of analogs with different pharmacological properties .

Scientific Research Applications

Ilorasertib has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical and clinical trials for treating acute myelogenous leukemia, myelodysplastic syndrome, and various solid tumors . Its ability to inhibit multiple kinases makes it a versatile tool in cancer research, as it can target different pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Alisertib: Another Aurora kinase inhibitor, primarily targeting Aurora A kinase.

Danusertib: A pan-Aurora kinase inhibitor with a broader spectrum of activity.

Tozasertib: An inhibitor of Aurora kinases and other kinases involved in cell cycle regulation.

Uniqueness

Ilorasertib’s uniqueness lies in its ability to inhibit multiple kinases with high potency, particularly Aurora kinases B and C. This broad-spectrum activity makes it a valuable candidate for targeting various cancer types, especially those with overexpression of these kinases .

Properties

IUPAC Name |

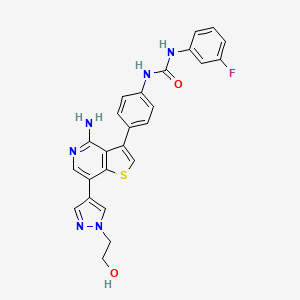

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKIQPVPYJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153718 | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227939-82-3 | |

| Record name | Ilorasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilorasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILORASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?

A1: this compound functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, this compound can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].

Q2: How was the pharmacodynamic activity of this compound assessed in preclinical and clinical settings, and what were the key findings?

A2: Researchers investigated the pharmacodynamics of this compound by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of this compound's target kinases. Significant correlations were observed between this compound exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].

Q3: What is the rationale for investigating this compound specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?

A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like this compound due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, this compound demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

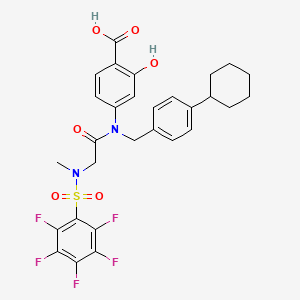

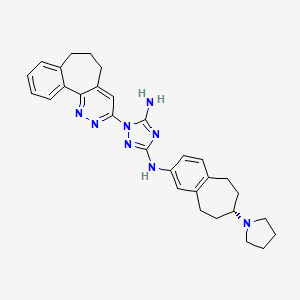

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

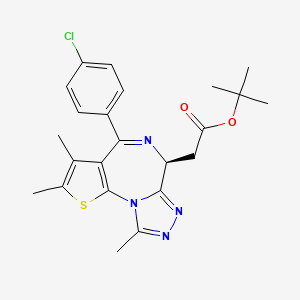

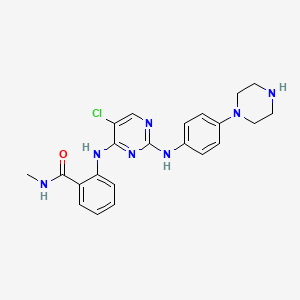

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

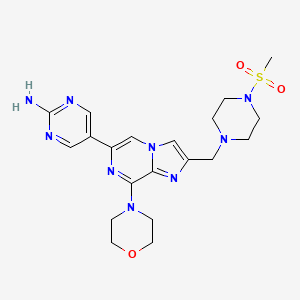

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

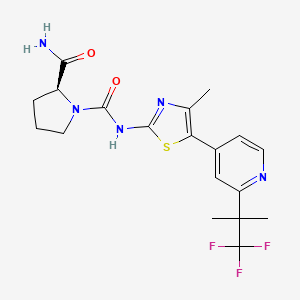

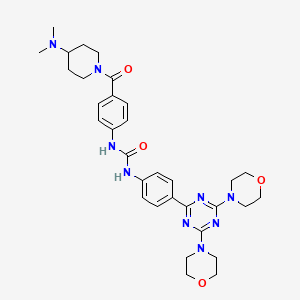

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)